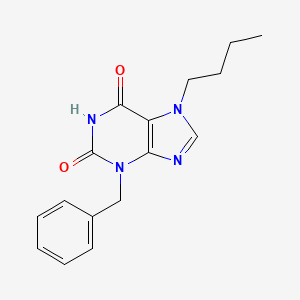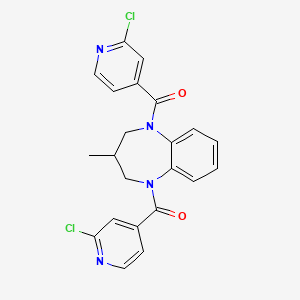
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities : This compound is part of a family of molecules that have been explored for their potential in the synthesis of novel antimicrobial agents. For instance, related piperazine and oxazole derivatives have demonstrated significant antimicrobial activities against a variety of microorganisms. These compounds, through their structural modifications, have shown to possess moderate to good antimicrobial properties, suggesting their potential as templates for the development of new antimicrobial agents (Bektaş et al., 2010). Similarly, derivatives incorporating elements like methylthiazol and piperazinylmethanone have been synthesized and tested for their in vitro antibacterial activity, showcasing the chemical versatility and potential of such compounds in addressing bacterial resistance (Mhaske et al., 2014).
Synthesis of Radioligands for Imaging : Compounds with the piperazinylthioalkyl motif have been synthesized and labeled with carbon-11 for use as radioligands in Positron Emission Tomography (PET) imaging. These studies aim to develop new tools for the non-invasive exploration of biological targets in vivo, contributing to our understanding of various diseases at the molecular level (Gao et al., 2012).
Antibacterial and Antifungal Applications : The chemical framework of (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile and its derivatives has been explored for the development of new antibacterial and antifungal agents. These compounds have been synthesized and tested against a range of bacterial and fungal pathogens, showing varying degrees of efficacy. Such research highlights the potential of these molecules in contributing to the fight against infectious diseases and the development of new therapeutic agents (Phillips et al., 2009).
Chemical Transformations and Heterocyclic Compound Synthesis : The reactivity and versatility of this compound's chemical structure have been leveraged in the synthesis of a wide array of heterocyclic compounds. These endeavors are not only significant for the development of new pharmaceuticals but also contribute to the broader field of organic chemistry by expanding the repertoire of synthetic methodologies and chemical transformations available for compound development (Ibrahim & El-Gohary, 2016).
properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-9-19(10-8-18)11-12-23-27-21(17-26)25(32-23)29-15-13-28(14-16-29)24(30)20-5-3-4-6-22(20)31-2/h3-12H,13-16H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUJQMYTBNUOM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2772274.png)

![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772280.png)

![1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2772284.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2772291.png)
